molecular formula C14H22O3Si B8065029 triethoxy(4-vinylphenyl)silane

triethoxy(4-vinylphenyl)silane

Cat. No.: B8065029
M. Wt: 266.41 g/mol
InChI Key: ORFPMGWJDWEAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxy(4-vinylphenyl)silane is an organosilicon compound with the molecular formula C14H22O3Si. It is characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a silicon atom through an ethoxy group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Scientific Research Applications

Triethoxy(4-vinylphenyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of silane coupling agents and surface modifiers.

    Biology: Employed in the functionalization of biomolecules for improved stability and reactivity.

    Medicine: Utilized in the development of drug delivery systems and biocompatible coatings.

    Industry: Applied in the production of advanced materials such as adhesives, sealants, and coatings with enhanced properties.

Safety and Hazards

The safety data sheet for a similar compound, triethoxysilane, indicates that it is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(4-vinylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-vinylphenylmagnesium bromide with triethoxysilane. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) chloride to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct reaction of 4-vinylphenylchlorosilane with ethanol in the presence of a base such as sodium ethoxide. This method is advantageous due to its simplicity and high yield. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(4-vinylphenyl)silane undergoes various chemical reactions, including:

    Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.

    Polymerization: The vinyl group can participate in radical polymerization reactions to form polymers with unique properties.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid/base solutions.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) under thermal or UV conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: Silanols and siloxanes.

    Polymerization: Polyvinylphenylsilane.

    Substitution: Functionalized silanes with various organic groups.

Mechanism of Action

The mechanism of action of triethoxy(4-vinylphenyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The vinyl group allows for polymerization, creating cross-linked networks that enhance the mechanical and thermal properties of the resulting materials. The silicon atom acts as a central hub, facilitating the attachment of various functional groups, which can interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Vinyltriethoxysilane: Similar in structure but lacks the phenyl group, making it less hydrophobic.

    Trimethoxy(4-vinylphenyl)silane: Contains methoxy groups instead of ethoxy, leading to different hydrolysis rates and reactivity.

    (4-Chlorophenyl)trimethoxysilane: Contains a chlorine substituent on the phenyl ring, altering its electronic properties and reactivity.

Uniqueness

Triethoxy(4-vinylphenyl)silane is unique due to its combination of a vinyl group and a phenyl ring, which provides both reactivity and hydrophobicity. This makes it particularly useful in applications requiring durable and water-resistant materials.

Properties

IUPAC Name

(4-ethenylphenyl)-triethoxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3Si/c1-5-13-9-11-14(12-10-13)18(15-6-2,16-7-3)17-8-4/h5,9-12H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFPMGWJDWEAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C=C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Firstly, dist. THF (1 mL) was added to Mg (2 g, 11 mmol) that has been activated under vacuum, and subsequently a small amount of I2 was added to the resultant mixture to obtain a mixed solution. Then, the activation of the Mg in the mixed solution was checked. Once such activation was confirmed, the mixed solution was added with dist. THF (16 mL). After that, at room temperature, a solution containing 4-bromostyrene (2 g, 11 mmol) and dist. THF (5 mL) was added dropwise to obtain a reaction solution. Then, the obtained reaction solution was stirred under a nitrogen atmosphere and a reflux condition (at 80° C.) for 20 hours to obtain 4-styrenemagnesium bromide. After that, TEOS (2.2 mL, 8.8 mmol)/dist. THF (10 mL) was added dropwise to the obtained 4-styrenemagnesium bromide under a nitrogen atmosphere at room temperature (25° C.) to obtain a reaction mixture. Subsequently, the obtained reaction mixture was stirred under a nitrogen atmosphere and a reflux condition (80° C.) for 15 hours, and then was left standing to cool to room temperature. The cooled reaction mixture was added with distilled hexane (dist. hexane: 50 mL) to make the excess Mg salt be precipitated. The salt thus formed was removed through a celite filtration process, and an organic layer was concentrated under reduced pressure to obtain a residue. Then, the obtained residue was purified through a reduced-pressure distillation process (0.01 mmHg, 80° C.) to obtain 4-(triethoxysilyl) styrene (176 mg, 6% yield).
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
triethoxy(4-vinylphenyl)silane
Reactant of Route 2
Reactant of Route 2
triethoxy(4-vinylphenyl)silane
Reactant of Route 3
Reactant of Route 3
triethoxy(4-vinylphenyl)silane
Reactant of Route 4
Reactant of Route 4
triethoxy(4-vinylphenyl)silane
Reactant of Route 5
Reactant of Route 5
triethoxy(4-vinylphenyl)silane
Reactant of Route 6
Reactant of Route 6
triethoxy(4-vinylphenyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.